Imidazo[1,5-a]pyridine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a]pyridine-5-sulfonamide is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of Imidazo[1,5-a]pyridine-5-sulfonamide is not fully understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. The compound has been found to inhibit the activity of several enzymes involved in cancer progression and inflammation.
Biochemische Und Physiologische Effekte
Imidazo[1,5-a]pyridine-5-sulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, Imidazo[1,5-a]pyridine-5-sulfonamide has been found to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Imidazo[1,5-a]pyridine-5-sulfonamide in lab experiments include its potent activity against various biological targets, its unique chemical structure, and its potential use as a diagnostic tool. However, the limitations of using this compound include its low solubility in water, its potential toxicity, and its limited availability.
Zukünftige Richtungen
Several future directions for the research on Imidazo[1,5-a]pyridine-5-sulfonamide include the development of more efficient synthesis methods, the investigation of its potential use in combination therapy for cancer and other diseases, and the exploration of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Imidazo[1,5-a]pyridine-5-sulfonamide is a heterocyclic compound that has gained significant attention for its potential therapeutic applications. The compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The synthesis method of Imidazo[1,5-a]pyridine-5-sulfonamide involves the reaction between 2-aminopyridine and sulfuric acid. Although the compound has several advantages for lab experiments, it also has limitations such as low solubility in water and potential toxicity. Future research on this compound should focus on developing more efficient synthesis methods, investigating its potential use in combination therapy, and exploring its potential as a diagnostic tool.
Synthesemethoden
The synthesis of Imidazo[1,5-a]pyridine-5-sulfonamide involves the reaction between 2-aminopyridine and sulfuric acid. The reaction is carried out at high temperature and pressure to obtain the desired product. Several modifications have been made to this method to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyridine-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.
Eigenschaften
CAS-Nummer |
112583-30-9 |
---|---|
Produktname |
Imidazo[1,5-a]pyridine-5-sulfonamide |
Molekularformel |
C7H7N3O2S |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
imidazo[1,5-a]pyridine-5-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H2,8,11,12) |
InChI-Schlüssel |
CGFRRMOWNOPEJR-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=CN2C(=C1)S(=O)(=O)N |
Kanonische SMILES |
C1=CC2=CN=CN2C(=C1)S(=O)(=O)N |
Synonyme |
Imidazo[1,5-a]pyridine-5-sulfonamide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.